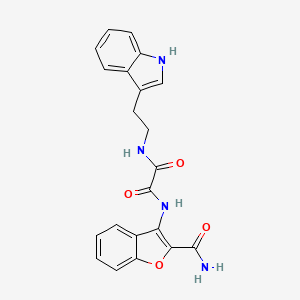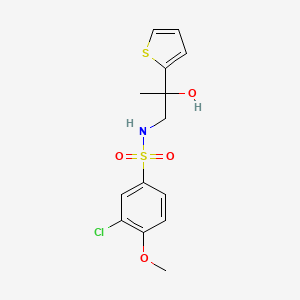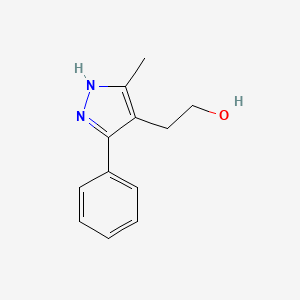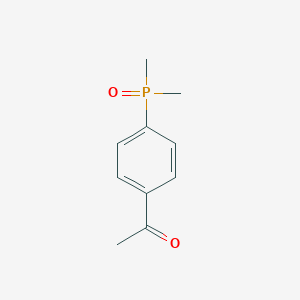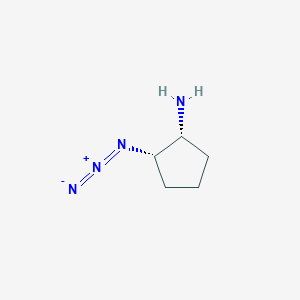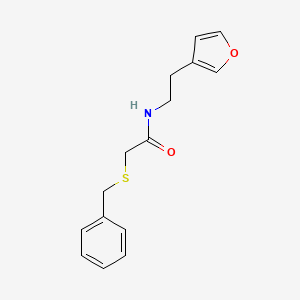![molecular formula C20H16N4O4S B2872434 7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111974-32-3](/img/structure/B2872434.png)
7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a tolyl group, an oxadiazole ring, a thioether, and a quinazolinone. The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The thioether is a functional group consisting of a sulfur atom connected to two alkyl or aryl groups. The quinazolinone is a type of organic compound that forms a bicyclic structure made up of a benzene ring and a quinazoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tolyl group could be introduced through a C-C coupling reaction . The oxadiazole ring could be formed through a cyclization reaction . The thioether could be formed through a nucleophilic substitution reaction . The quinazolinone could be synthesized through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The tolyl group would add a degree of aromaticity to the molecule . The oxadiazole ring would introduce heteroatoms (nitrogen and oxygen), which could participate in hydrogen bonding . The thioether would introduce a sulfur atom, which is larger and more polarizable than oxygen, potentially affecting the compound’s reactivity . The quinazolinone would form a rigid bicyclic structure, which could affect the compound’s conformation and stereochemistry .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The tolyl group could undergo electrophilic aromatic substitution . The oxadiazole ring could participate in nucleophilic substitution reactions . The thioether could be oxidized to a sulfoxide or sulfone . The quinazolinone could undergo reactions at the carbonyl group, such as reduction or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings and heteroatoms could increase the compound’s polarity, potentially affecting its solubility in different solvents . The rigid bicyclic structure could influence the compound’s melting point and boiling point .科学的研究の応用
Synthesis and Biological Evaluation
Antimicrobial Agents : A series of substituted quinazolines, which structurally relate to the requested compound, were synthesized and evaluated for antimicrobial activity. These compounds displayed broad-spectrum activity against various microorganisms, indicating their potential as antimicrobial agents. A quantitative structure–activity relationship (QSAR) study identified hydrophobic, electronic, and topological descriptors significantly affecting antibacterial activity (Buha et al., 2012).
Antioxidant and Cytotoxic Activity : Derivatives of quinazolin-4(3H)-one, through derivatization with polyphenolic compounds, showed significant antioxidant activity and cytotoxicity against cancer cell lines, suggesting their usefulness in developing therapeutic agents with antioxidant properties (Pele et al., 2022).
Anticonvulsant Activity : Certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibited promising anticonvulsant activity, revealing the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Wolfe et al., 1990).
Anti-inflammatory and Analgesic Activities : Studies on 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives showed these compounds possess anti-inflammatory and analgesic activities with reduced ulcerogenic effects, indicating their potential in designing safer anti-inflammatory drugs (Chawla et al., 2012).
Chemical Synthesis and Reactions
Synthetic Routes : Research on the synthesis and reactions of related quinazolinone derivatives provides insights into developing new synthetic routes for such compounds, which could be useful in medicinal chemistry and drug development efforts (Eid et al., 1990).
Hybrid Molecule Development : The development of hybrid molecules incorporating the quinazolin-4(3H)-one heterocycle moiety with significant therapeutic properties highlights the compound's versatility in contributing to pharmaceutical research (Guoqianga, 2012).
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, researchers could explore more efficient methods of synthesizing the compound or investigate its reactivity under different conditions . If the compound shows biological activity, it could be studied as a potential pharmaceutical .
特性
IUPAC Name |
7-methyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-4-3-5-12(6-11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJCSUYYGPCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)
![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
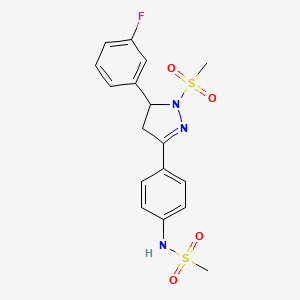
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
